molecular formula C14H11ClN4OS B12742255 1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-chlorophenyl)amino)methyl)-5-(4-pyridinyl)- CAS No. 84249-81-0

1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-chlorophenyl)amino)methyl)-5-(4-pyridinyl)-

Cat. No.: B12742255
CAS No.: 84249-81-0
M. Wt: 318.8 g/mol
InChI Key: LJNWXOGQFQQRFX-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-chlorophenyl)amino)methyl)-5-(4-pyridinyl)- is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthesis might involve the following steps:

    Formation of Hydrazide: Reacting 4-chlorobenzylamine with an appropriate carboxylic acid derivative to form the corresponding hydrazide.

    Cyclization: Treating the hydrazide with carbon disulfide and a base to form the oxadiazole ring.

    Functionalization: Introducing the pyridinyl group through a substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazole-2-oxide derivatives.

    Reduction: Reduction of the thione group to a thiol group.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Using halogenating agents or other electrophiles/nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole-2-oxide derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

1,3,4-Oxadiazole derivatives are studied for their potential as ligands in coordination chemistry and as building blocks for the synthesis of more complex molecules.

Biology

These compounds have shown promise in various biological applications, including as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery and development.

Medicine

In medicinal chemistry, 1,3,4-oxadiazole derivatives are investigated for their potential therapeutic effects. They have been studied for their ability to inhibit enzymes, modulate receptors, and interact with DNA.

Industry

In the industrial sector, these compounds are explored for their potential use in materials science, including as components in polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives typically involves their interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The exact mechanism would depend on the specific biological activity being studied. For example, as antimicrobial agents, they might inhibit bacterial enzymes or disrupt cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole-2(3H)-thione derivatives: Other derivatives with different substituents on the oxadiazole ring.

    1,2,4-Oxadiazole derivatives: Compounds with a different arrangement of nitrogen and oxygen atoms in the ring.

    Thiadiazole derivatives: Compounds with sulfur instead of oxygen in the ring.

Uniqueness

The uniqueness of 1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-chlorophenyl)amino)methyl)-5-(4-pyridinyl)- lies in its specific substituents, which can impart unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

84249-81-0

Molecular Formula

C14H11ClN4OS

Molecular Weight

318.8 g/mol

IUPAC Name

3-[(4-chloroanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C14H11ClN4OS/c15-11-1-3-12(4-2-11)17-9-19-14(21)20-13(18-19)10-5-7-16-8-6-10/h1-8,17H,9H2

InChI Key

LJNWXOGQFQQRFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCN2C(=S)OC(=N2)C3=CC=NC=C3)Cl

Origin of Product

United States

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